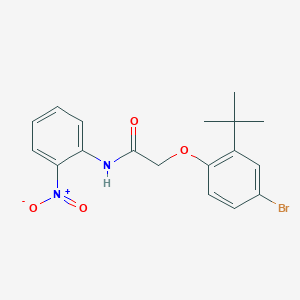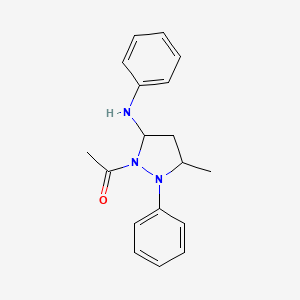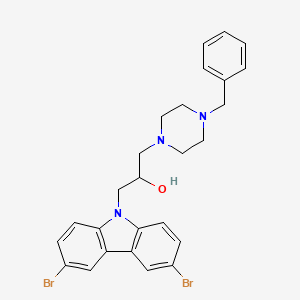
1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is a potent antagonist of serotonin and dopamine receptors, which makes it a promising candidate for the development of drugs for the treatment of various neurological disorders.
作用機序
The mechanism of action of 1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol involves its ability to bind to and block the activity of serotonin and dopamine receptors. This action results in the modulation of neurotransmitter release, which can lead to changes in mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it is known that this compound can affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels can lead to alterations in mood, behavior, and cognitive function.
実験室実験の利点と制限
One advantage of using 1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol in lab experiments is its ability to act as a potent antagonist of serotonin and dopamine receptors, which makes it a promising candidate for the development of drugs for the treatment of various neurological disorders. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol. One possible direction is the development of novel drugs for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another possible direction is the investigation of the biochemical and physiological effects of this compound in different animal models and human subjects. Additionally, the exploration of the potential toxicity and safety of this compound is also an important future direction for its use in scientific research.
合成法
The synthesis of 1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The first step involves the synthesis of 3,6-dibromo-9H-carbazole, which is then coupled with 4-benzylpiperazine to form the intermediate product. The final step involves the reduction of the intermediate product with sodium borohydride to obtain the desired compound.
科学的研究の応用
1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated for its ability to act as a potent antagonist of serotonin and dopamine receptors, which makes it a promising candidate for the development of drugs for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Br2N3O/c27-20-6-8-25-23(14-20)24-15-21(28)7-9-26(24)31(25)18-22(32)17-30-12-10-29(11-13-30)16-19-4-2-1-3-5-19/h1-9,14-15,22,32H,10-13,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTYIBZJFUUPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

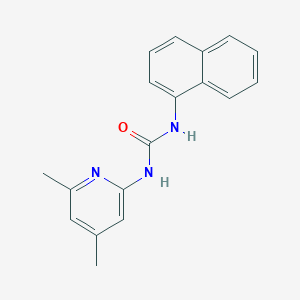
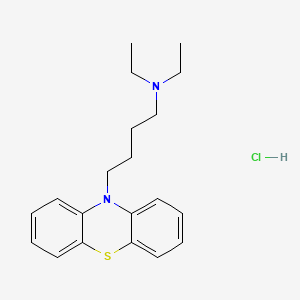
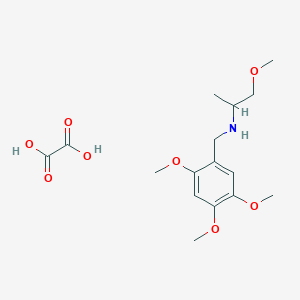
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5128461.png)
![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5128467.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B5128469.png)
![1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane](/img/structure/B5128476.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(3,4-dimethylbenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5128484.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)
![N-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5128500.png)
![4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5128505.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5128515.png)
